5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
The compound “5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole” is a derivative of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds involves the use of palladium-catalyzed arylamination conditions . Another method involves the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the Hofmann rearrangement of 3,4,5-trimethoxyphenylpropionamide and the cyanohydrin reaction between potassium cyanide and 3,4,5-trimethoxybenzaldehyde followed by acetylation and reduction are some of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, the molecular formula of a similar compound, 3,4,5-Trimethoxyphenethylamine, is C12H19NO3 .Scientific Research Applications
Anti-Cancer Effects
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Anti-Fungal and Anti-Bacterial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Parasitic Agents
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-Inflammatory Properties
These compounds have been associated with anti-inflammatory properties, thereby expanding their therapeutic scope .
Anti-Alzheimer Properties
TMP-bearing compounds have shown potential in the treatment of Alzheimer’s disease .
Anti-Depressant Properties
These compounds have also been linked with anti-depressant properties .
Anti-Migraine Properties
TMP-bearing compounds have shown potential in the treatment of migraines .
Safety and Hazards
Future Directions
The future directions for research into similar compounds are promising. They have shown potential as valuable agents across a wide range of biomedical applications . Furthermore, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have been prepared and screened for their in vitro anticancer activity .
Mechanism of Action
Target of Action
The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, also known as MFCD09749690, is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group, to which MFCD09749690 belongs, has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction with its targets leads to changes in the molecular structures of these targets, affecting their function and activity .
Biochemical Pathways
The TMP group affects various biochemical pathways through its interaction with its targets. For instance, by inhibiting tubulin, it affects the formation of microtubules, which are essential components of the cell’s cytoskeleton . By inhibiting Hsp90, it affects protein folding and stability . By inhibiting TrxR, it affects the redox state of cells . These effects on different biochemical pathways lead to downstream effects on cell function and viability .
Pharmacokinetics
The tmp group, to which this compound belongs, is known to be incorporated in a wide range of therapeutically interesting drugs Therefore, it is likely that MFCD09749690 shares similar ADME properties with these drugs
Result of Action
The result of MFCD09749690’s action is the inhibition of its targets, leading to changes in cell function and viability . For instance, its inhibition of tubulin can lead to the disruption of the cell’s cytoskeleton, affecting cell shape and division . Its inhibition of Hsp90 can lead to the misfolding of proteins, affecting their function . These effects can lead to the death of cancer cells, making MFCD09749690 a potential anti-cancer agent .
Action Environment
The action of MFCD09749690 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Other factors, such as temperature and the presence of other chemicals, can also affect its action
properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDXQEIAFVSUHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542229 |
Source
|
Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |
CAS RN |
102705-35-1 |
Source
|
Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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